molecular formula C7H6FNO2 B1316701 3-Fluoro-5-nitrotoluene CAS No. 499-08-1

3-Fluoro-5-nitrotoluene

Cat. No.: B1316701
CAS No.: 499-08-1
M. Wt: 155.13 g/mol
InChI Key: IPMURRZVEWZEPP-UHFFFAOYSA-N
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Description

3-Fluoro-5-nitrotoluene is an organic compound with the molecular formula C7H6FNO2. It is a derivative of toluene, where the methyl group is substituted with a fluorine atom and a nitro group at the 3rd and 5th positions, respectively. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

Target of Action

3-Fluoro-5-nitrotoluene is an aromatic derivative of toluene with a fluorine group attached to the 3rd position and a nitro group on the 5th position of toluene . It is majorly used in pharmaceutical and chemical industries as it is considered a precursor for many useful chemicals . The primary targets of this compound are androgen receptors, kinase inhibitors, and novel inhibitors .

Mode of Action

The interaction of this compound with its targets involves a series of chemical reactions. The nitro group on the 5th position of toluene is meta directing . Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para direction .

Biochemical Pathways

The biochemical pathways affected by this compound involve the Suzuki–Miyaura (SM) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

The compound’s success in the sm coupling reaction suggests that it has a relatively stable nature and is readily prepared . These properties may impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets and the subsequent biochemical pathways. The compound’s interaction with androgen receptors, kinase inhibitors, and novel inhibitors can lead to the synthesis of its derivatives that are useful in the treatment of androgen receptor-mediated diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction conditions, which are exceptionally mild and functional group tolerant, can impact the compound’s action . Additionally, the compound’s stability and readiness for preparation can be affected by the environmental conditions of the chemical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-nitrotoluene typically involves nitration and fluorination reactions. One common method starts with the nitration of toluene to produce nitrotoluene, followed by selective fluorination. The nitration process involves the reaction of toluene with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The fluorination step can be achieved using reagents such as cesium fluoride in dimethyl sulfoxide .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. The final product is usually purified by distillation or recrystallization to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-nitrotoluene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution. the fluorine atom can direct substitution to the ortho and para positions relative to itself.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Nucleophilic Aromatic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Nitration: Concentrated sulfuric acid and nitric acid.

    Fluorination: Cesium fluoride in dimethyl sulfoxide.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products Formed:

Scientific Research Applications

3-Fluoro-5-nitrotoluene is widely used in scientific research due to its versatility as a chemical intermediate. Some of its applications include:

Comparison with Similar Compounds

    2-Fluoro-3-nitrotoluene: Another fluorinated nitrotoluene derivative with different substitution positions.

    4-Fluoro-2-nitrotoluene: Similar structure but with the nitro group at the 2nd position and fluorine at the 4th position.

Uniqueness: 3-Fluoro-5-nitrotoluene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in the synthesis of certain pharmaceuticals and agrochemicals where such specific substitution is required .

Properties

IUPAC Name

1-fluoro-3-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-5-2-6(8)4-7(3-5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMURRZVEWZEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567752
Record name 1-Fluoro-3-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499-08-1
Record name 1-Fluoro-3-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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